molecular formula C25H28FN5O9 B2428528 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate CAS No. 1351601-91-6

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate

Cat. No.: B2428528
CAS No.: 1351601-91-6
M. Wt: 561.523
InChI Key: ZJXBRMPWTSIFBM-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate is a useful research compound. Its molecular formula is C25H28FN5O9 and its molecular weight is 561.523. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O.2C2H2O4/c22-17-7-5-16(6-8-17)13-23-21(28)15-27-11-9-26(10-12-27)14-20-24-18-3-1-2-4-19(18)25-20;2*3-1(4)2(5)6/h1-8H,9-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXBRMPWTSIFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate is a complex organic molecule that incorporates a benzimidazole moiety, a piperazine ring, and an acetamide structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C21H25N5O2C2H2O4\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}_{2}\cdot \text{C}_{2}\text{H}_{2}\text{O}_{4}

This structure highlights the presence of functional groups that may contribute to its biological activity, such as the benzimidazole and piperazine components, which are known for their pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • DNA Binding : The benzimidazole moiety has been shown to bind to DNA, potentially disrupting its function and leading to antitumor effects .
  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial in neurotransmission and have implications in treating neurological disorders .
  • Cell Membrane Penetration : The piperazine ring enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively, which is critical for its bioavailability.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results in inhibiting cell proliferation across various cancer cell lines.

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung)6.75 ± 0.192D
Compound BHCC827 (Lung)5.13 ± 0.972D
Compound CNCI-H358 (Lung)0.85 ± 0.053D

These findings suggest that modifications in the chemical structure can enhance antitumor efficacy while minimizing toxicity .

Neurological Effects

The modulation of GABA-A receptors by compounds related to this structure indicates potential therapeutic applications in treating anxiety and seizure disorders. The identification of compounds that act as PAMs could lead to new treatments with improved safety profiles compared to traditional benzodiazepines .

Case Studies

Several case studies have explored the biological activities of similar benzimidazole derivatives:

  • Antitumor Efficacy : A study involving a series of benzimidazole derivatives showed that specific substitutions could significantly enhance cytotoxicity against various cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
  • Neuropharmacological Properties : Research on related compounds has indicated their potential use in modulating neurotransmitter systems, particularly through GABA-A receptor interactions, suggesting avenues for treating neurological disorders with fewer side effects compared to existing therapies .

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